N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-2-ethylbutanamide
Description
Properties
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3OS/c1-3-11(4-2)14(20)17-15-19-18-13(21-15)9-10-5-7-12(16)8-6-10/h5-8,11H,3-4,9H2,1-2H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBLRUBQHDYVGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-2-ethylbutanamide typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the thiadiazole ring . The reaction conditions often include the use of acidic or basic catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-2-ethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-2-ethylbutanamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It can be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-2-ethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell walls or antiviral activity by inhibiting viral replication .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
The compound shares structural homology with other 1,3,4-thiadiazole derivatives, differing primarily in the substituents at the 2- and 5-positions. Key analogs include:
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Lipophilicity : The 4-chlorobenzyl group increases logP values, enhancing membrane permeability. The 2-ethylbutanamide group may further elevate lipophilicity compared to smaller acetamide analogs (e.g., 5j in ) .
- Melting Points : Analogs with rigid aromatic substituents (e.g., acridin-9-amine in ) exhibit higher melting points (>200°C), while flexible alkylamide derivatives (e.g., 2-ethylbutanamide) likely have lower melting points, improving solubility .
Biological Activity
N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-2-ethylbutanamide is a compound belonging to the class of thiadiazole derivatives, which are recognized for their diverse biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer properties and mechanisms of action, supported by relevant case studies and research findings.
The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. The compound has been shown to:
- Inhibit cell proliferation in various cancer cell lines.
- Induce cell cycle arrest at specific phases (G2/M phase).
- Alter the expression levels of pro-apoptotic and anti-apoptotic proteins (e.g., increasing the Bax/Bcl-2 ratio) and activate caspase pathways.
In Vitro Studies
Research has demonstrated that thiadiazole derivatives exhibit significant cytotoxicity against several cancer cell lines. For instance:
- MCF-7 (Breast Cancer) and HepG2 (Liver Cancer) Cell Lines:
- Compounds derived from thiadiazoles have shown potent inhibitory effects with IC50 values ranging from 0.28 µg/mL to 10.10 µg/mL depending on structural modifications.
- A study indicated that shifting substituents on the thiadiazole ring significantly affects cytotoxicity, with some derivatives displaying enhanced activity compared to standard chemotherapeutics like 5-Fluorouracil .
Case Studies
-
Cytotoxicity Evaluation:
- A comparative study evaluated the cytotoxic effects of various thiadiazole derivatives on MCF-7 and HepG2 cells using the MTT assay. The results indicated that certain modifications to the thiadiazole structure led to enhanced anticancer activity, with some compounds achieving IC50 values as low as 2.32 µg/mL .
- Mechanistic Insights:
Antiviral Activity
In addition to anticancer properties, some studies have explored the antiviral potential of thiadiazole derivatives against plant viruses. For example:
- Compounds were synthesized and screened for anti-Tobacco Mosaic Virus (TMV) activity, with some exhibiting approximately 50% inhibition rates comparable to established antiviral agents .
Summary Table of Biological Activities
| Activity Type | Cell Line/Target | IC50 Value | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 0.28 µg/mL | Induction of apoptosis via caspase activation |
| Anticancer | HepG2 | 10.10 µg/mL | Cell cycle arrest at G2/M phase |
| Antiviral | TMV | ~50% inhibition | Disruption of viral replication |
Q & A
Basic Question: What are the recommended synthetic routes for N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-2-ethylbutanamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides with carboxylic acid derivatives under acidic conditions (e.g., POCl₃ at 90°C) .
- Step 2: Substitution at the 5-position of the thiadiazole ring with a 4-chlorophenylmethyl group using nucleophilic aromatic substitution or coupling reactions.
- Step 3: Introduction of the 2-ethylbutanamide moiety via amide bond formation, often employing coupling agents like EDCI/HOBt in anhydrous DMF .
Key Considerations: - Purification via column chromatography or recrystallization (e.g., DMSO/water mixtures) is critical for isolating high-purity products .
Advanced Question: How do substituent variations on the thiadiazole ring influence the compound’s bioactivity?
Methodological Answer:
Structure-activity relationship (SAR) studies suggest:
- 4-Chlorophenylmethyl Group: Enhances lipophilicity and target binding affinity, as observed in similar thiadiazole derivatives with substituted phenyl groups .
- 2-Ethylbutanamide Chain: Modulates solubility and metabolic stability. Ethyl groups reduce steric hindrance compared to bulkier substituents, improving enzyme interactions .
Data Contradiction Analysis: - Conflicting reports on antimicrobial activity in analogues may arise from assay variability (e.g., bacterial strain specificity) or differences in logP values affecting membrane permeability .
Basic Question: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS):
- High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ for C₁₆H₁₉ClN₃OS requires m/z 336.0942) .
- X-ray Crystallography: Resolves bond lengths and angles, critical for confirming stereochemistry in analogues .
Advanced Question: How can researchers resolve discrepancies in reported biological activity data for thiadiazole derivatives?
Methodological Answer:
- Controlled Assay Conditions: Standardize parameters (e.g., pH, temperature, cell lines) to minimize variability .
- Computational Modeling: Use molecular docking to predict binding modes and identify key residues (e.g., hydrophobic pockets in enzyme targets) .
- Meta-Analysis: Compare data across studies while accounting for substituent electronic effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) .
Basic Question: What are the stability and storage requirements for this compound?
Methodological Answer:
- Stability:
- Susceptible to hydrolysis under acidic/basic conditions due to the thiadiazole ring. Store in inert atmospheres (N₂/Ar) at –20°C .
- Light Sensitivity:
- Protect from UV exposure to prevent degradation of the chlorophenyl group .
Advanced Question: What mechanistic hypotheses exist for its potential enzyme inhibition?
Methodological Answer:
- Kinase Inhibition: Analogues with similar substituents inhibit kinases via ATP-binding pocket interactions. Molecular dynamics simulations suggest H-bonding between the amide carbonyl and kinase hinge regions .
- Protease Targeting: Thiadiazole sulfur atoms may coordinate with catalytic metal ions (e.g., Zn²⁺ in matrix metalloproteinases) .
Experimental Validation: - Use fluorescence polarization assays to measure IC₅₀ values and confirm competitive/non-competitive inhibition .
Basic Question: How can researchers optimize reaction yields during synthesis?
Methodological Answer:
- Catalyst Screening: Test Pd/Cu catalysts for coupling steps to enhance efficiency .
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) for amide bond formation, ensuring anhydrous conditions .
- Reaction Monitoring: Employ TLC or in-situ IR to track intermediate formation and minimize side products .
Advanced Question: What strategies mitigate toxicity concerns in preclinical studies?
Methodological Answer:
- Metabolite Profiling: Use LC-MS to identify reactive metabolites (e.g., epoxides) that may cause hepatotoxicity .
- Prodrug Design: Modify the ethylbutanamide group to improve selectivity and reduce off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
